2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzenesulfonyl chloride
- N-(2-aminoethyl)acetamide
- Phenylsulfonyl derivatives
Uniqueness
2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is unique due to the combination of fluorophenyl and phenylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZLEVSXHDBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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